3-(2,4-dioxothiazolidin-3-yl)-N-phenylazetidine-1-carboxamide
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Overview
Description
3-(2,4-Dioxothiazolidin-3-yl)-N-phenylazetidine-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiazolidine-2,4-dione ring, an azetidine ring, and a phenyl group
Mechanism of Action
Target of Action
Compounds with a similar thiazolidine-2,4-dione (tzd) moiety have been reported to target histone deacetylase (hdac) in human liver cancer cell lines . HDAC plays a crucial role in the regulation of gene expression and is often overexpressed in various types of cancers .
Mode of Action
Tzd analogues are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . Their antimicrobial action is believed to be due to the inhibition of cytoplasmic Mur ligases .
Biochemical Pathways
For instance, they can improve insulin resistance, which is a key factor in the development of type 2 diabetes . They can also inhibit the growth of certain bacteria by targeting the cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis .
Pharmacokinetics
It is known that the tzd moiety is extensively utilized as a carboxylic acid mimetic to improve the metabolic stability and therapeutic profile of bioactive agents .
Result of Action
Compounds with a similar tzd moiety have been reported to exhibit notable activity against hela, ht29, a549, and mcf-7 cell lines .
Action Environment
It is known that the synthesis of similar compounds can be achieved through environmentally benign methodologies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dioxothiazolidin-3-yl)-N-phenylazetidine-1-carboxamide typically involves multiple steps, starting with the formation of the thiazolidine-2,4-dione core. This can be achieved through the cyclization of thiosemicarbazide with chloroacetic acid under acidic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains. Additionally, it has been studied for its antitumor properties, showing promise in inhibiting the growth of cancer cells.
Medicine: In the medical field, this compound has been explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its versatility and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Thiazolidine-2,4-dione derivatives
Azetidine derivatives
Phenylcarboxamide derivatives
Uniqueness: 3-(2,4-dioxothiazolidin-3-yl)-N-phenylazetidine-1-carboxamide stands out due to its unique combination of structural elements, which contribute to its diverse biological activities
Properties
IUPAC Name |
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-11-8-20-13(19)16(11)10-6-15(7-10)12(18)14-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBPIYGPRHPFHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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